molecular formula C21H20F3NO2S B2702080 N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 1797318-14-9

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Cat. No.: B2702080
CAS No.: 1797318-14-9
M. Wt: 407.45
InChI Key: ARBNSMQJUOYONA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a useful research compound. Its molecular formula is C21H20F3NO2S and its molecular weight is 407.45. The purity is usually 95%.
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Biological Activity

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring furan and thiophene moieties, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:
C16H15F3N2OC_{16}H_{15}F_{3}N_{2}O

Key Properties

PropertyValue
Molecular Weight317.4 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may exert its effects through:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cancer progression and inflammatory pathways.
  • Receptor Modulation : Interaction with various receptors, potentially altering signaling pathways related to cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antibacterial and antifungal properties due to its heterocyclic structure.

Anticancer Activity

A study conducted on structurally similar compounds demonstrated significant anticancer properties. For instance, derivatives of N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine displayed IC50 values ranging from 0.11 to 1.47 µM against various cancer cell lines, indicating strong cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

Antiviral Potential

Research has indicated that certain furan-containing compounds exhibit antiviral activity. For example, compounds similar to this compound have been shown to inhibit viral replication at low micromolar concentrations .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with other related compounds is essential:

Compound NameIC50 (µM) against MCF-7
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine0.48
N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide0.19
N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide0.12

The data indicates that the compound exhibits competitive or superior biological activity compared to its analogs, making it a promising candidate for further development.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3NO2S/c22-21(23,24)17-8-5-16(6-9-17)7-10-20(26)25(15-18-3-1-13-27-18)12-11-19-4-2-14-28-19/h1-6,8-9,13-14H,7,10-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBNSMQJUOYONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN(CCC2=CC=CS2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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